molecular formula C12H18O B1672212 Benzyl isoamyl ether CAS No. 122-73-6

Benzyl isoamyl ether

Cat. No.: B1672212
CAS No.: 122-73-6
M. Wt: 178.27 g/mol
InChI Key: RXXCIBALSKQCAE-UHFFFAOYSA-N
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Description

Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with the molecular formula C₁₂H₁₈O. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to an isoamyl group (C₅H₁₁O-), forming an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing benzyl isoamyl ether is the Williamson ether synthesis. This involves the reaction of benzyl alcohol with isoamyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the benzyl alcohol attacks the electrophilic carbon of the isoamyl bromide, resulting in the formation of this compound and sodium bromide as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as phase-transfer catalysts can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl isoamyl ether can undergo various chemical reactions, including:

    Oxidation: The ether can be oxidized to form benzyl isoamyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield benzyl alcohol and isoamyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form benzyl alcohol and isoamyl alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Benzyl isoamyl ketone.

    Reduction: Benzyl alcohol and isoamyl alcohol.

    Substitution: Benzyl alcohol and isoamyl alcohol.

Scientific Research Applications

Benzyl isoamyl ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl isoamyl ether involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Benzyl ethyl ether: Similar structure with an ethyl group instead of an isoamyl group.

    Benzyl propyl ether: Contains a propyl group in place of the isoamyl group.

    Isoamyl acetate: An ester with a similar isoamyl group but different functional group (acetate instead of ether).

Uniqueness: Benzyl isoamyl ether is unique due to its specific combination of a benzyl group and an isoamyl group, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry, distinguishing it from other ethers .

Properties

IUPAC Name

3-methylbutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXCIBALSKQCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047439
Record name Benzyl 3-methylbutyl ether
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-73-6
Record name Benzyl isopentyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-73-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl benzyl ether
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Record name Benzyl isoamyl ether
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Record name Benzene, [(3-methylbutoxy)methyl]-
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Record name Benzyl 3-methylbutyl ether
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Record name Benzyl isopentyl ether
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Record name ISOAMYL BENZYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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